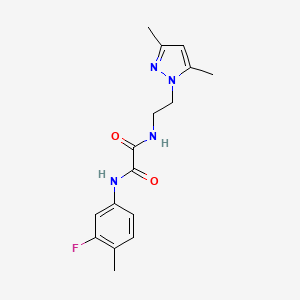

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-carbamoyl) backbone. The molecule features two distinct substituents:

- N1-substituent: A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group, introducing a pyrazole ring with methyl groups at positions 3 and 3.

- N2-substituent: A 3-fluoro-4-methylphenyl group, providing aromaticity with fluorine and methyl meta-substituents.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c1-10-4-5-13(9-14(10)17)19-16(23)15(22)18-6-7-21-12(3)8-11(2)20-21/h4-5,8-9H,6-7H2,1-3H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFICMQHPMHQDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2C(=CC(=N2)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement, combining a pyrazole ring, an oxalamide moiety, and a substituted phenyl group. This combination may enhance its interaction with biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C17H19N5O3

Molecular Weight : 373.43 g/mol

IUPAC Name : N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Structural Features

| Structural Component | Description |

|---|---|

| Pyrazole Ring | Provides potential anti-inflammatory and analgesic properties. |

| Oxalamide Moiety | Enhances solubility and biological activity. |

| Fluorinated Phenyl Group | May increase lipophilicity and bioavailability. |

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Compounds similar to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide have shown promise in reducing inflammation in various models.

- Antimicrobial Properties : The presence of the pyrazole structure is often associated with antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole-containing compounds. For instance:

- Anti-inflammatory Study : A study indicated that pyrazole derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide may have similar effects .

- Anticancer Potential : Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This raises the possibility that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide could serve as a lead compound for developing new anticancer therapies .

Comparative Analysis Table

Comparison with Similar Compounds

Key Differences :

Target Engagement

- Compound 3 : Designed as an E6/E6AP inhibitor, critical in HPV-related cancers. The indole group facilitates interactions with hydrophobic pockets in E6 .

- Compound 1c : A Regorafenib analog with kinase inhibitory activity (e.g., VEGFR, PDGFR). The pyridine-oxy group enhances solubility and target binding .

- Pyrazole may mimic adenine in ATP-binding pockets .

Metabolic Stability

- Target Compound: The 3-fluoro-4-methylphenyl group may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., Compound 3), extending half-life .

Physicochemical Properties

| Property | Target Compound | Compound 1c |

|---|---|---|

| Melting Point (°C) | Not reported | 260–262 |

| 19F NMR (δ, ppm) | Not reported | -61.6 (CF3) |

| IR (νmax, cm⁻¹) | Not reported | 1668 (C=O), 1520 (C-F) |

Insights :

- The absence of trifluoromethyl (CF3) in the target compound may reduce lipophilicity compared to Compound 1c, impacting membrane permeability .

Research Findings and Implications

- Pyrazole vs. Indole/Pyridine : Pyrazole’s dual methyl groups (target) may enhance steric shielding of the oxalamide bond, reducing enzymatic degradation compared to Compound 3’s indole .

- Fluorine Substitution: The 3-fluoro group (target) likely improves metabolic stability over chlorine (Compound 3) or methoxy (No. 1768) substituents, aligning with trends in fluorinated drug design .

- Unresolved Questions : Target specificity and in vivo efficacy data are lacking for the target compound, necessitating further studies to benchmark against validated analogs like Compound 1c.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.